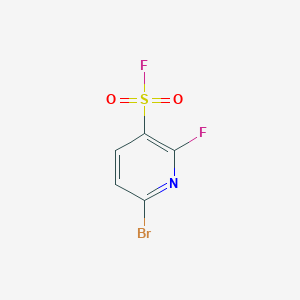

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1. Organic Synthesis

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules through various chemical reactions such as:

- Cross-coupling reactions : The compound can participate in Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

- Electrophilic substitution : The sulfonyl fluoride group acts as an electrophile, allowing for nucleophilic attack from other reagents.

2. Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : Its sulfonyl fluoride group can covalently modify serine residues in serine proteases, leading to irreversible inhibition. This property is being explored for drug development targeting various diseases .

- Antimicrobial Activity : Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, this compound has shown significant antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μM .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various fluorinated pyridine derivatives against Staphylococcus aureus. The results demonstrated that derivatives containing electron-withdrawing groups like fluorine exhibited enhanced activity compared to non-fluorinated analogs. The compound was tested in vitro, showing significant reductions in bacterial growth at lower concentrations than those required for control compounds.

Case Study 2: Enzyme Inhibition

Research on sulfonyl fluorides has revealed their ability to modify enzyme activity through covalent bonding. A specific study focused on the inhibition of serine proteases by sulfonyl fluorides, highlighting the potential of this compound in developing drugs that target these critical enzymes involved in various biological pathways .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar compounds to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride include other halogenated pyridine derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. Some examples include:

- 6-Bromo-2-fluoropyridine-3-sulfonyl chloride

- 6-Bromo-2-fluoropyridine-3-sulfonamide

Actividad Biológica

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and fluorine atoms, along with a sulfonyl fluoride group, enhances its reactivity and biological activity. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrFNO2S, with a molecular weight of approximately 239.06 g/mol. Its structure is characterized by:

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Bromine atom : Located at the 6-position of the pyridine ring.

- Fluorine atom : Positioned at the 2-position, influencing electronic properties.

- Sulfonyl fluoride group : Enhances reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing fluorine and bromine atoms exhibit enhanced biological activities, particularly in antimicrobial and anticancer domains. The following sections detail findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that fluorinated compounds often show increased antimicrobial efficacy. For instance, SAR studies indicate that the introduction of fluorine into aromatic systems can enhance binding affinity to bacterial targets.

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 8 | Antibacterial against Staphylococcus aureus |

| Control Compound | 16 | Antibacterial against Staphylococcus aureus |

The above table illustrates that this compound demonstrates a lower Minimum Inhibitory Concentration (MIC), indicating superior antibacterial properties compared to control compounds .

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Interactions : The sulfonyl fluoride group can engage in nucleophilic attack from biological molecules such as proteins, leading to covalent modifications.

- Targeting Enzymes : Similar compounds have shown effectiveness in inhibiting enzymes critical for bacterial survival, suggesting a potential role for this compound in enzyme inhibition .

Case Studies

Several case studies highlight the biological activity of related compounds and their implications for drug development.

-

Case Study on Antibacterial Activity :

- A study evaluated the efficacy of various fluorinated pyridine derivatives against S. aureus. The results indicated that derivatives with electron-withdrawing groups (like fluorine) exhibited enhanced activity.

- The compound was tested in vitro, showing significant reductions in bacterial growth at concentrations lower than those required for non-fluorinated analogs .

- Case Study on Cancer Cell Lines :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that both the bromine and fluorine substituents play crucial roles in modulating the biological activity of pyridine derivatives. Key findings include:

- Fluorine Substitution : Enhances lipophilicity and alters electronic distribution, improving interaction with biological targets.

- Bromine Substitution : Contributes to increased reactivity and may facilitate interactions with nucleophiles.

Propiedades

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWOBOXUXLUSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.